molecular formula C5H3FOS B14119290 2-Thiophenecarbonyl fluoride CAS No. 32178-51-1

2-Thiophenecarbonyl fluoride

Cat. No.: B14119290
CAS No.: 32178-51-1
M. Wt: 130.14 g/mol
InChI Key: BUURGRNLCLOJBW-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl fluoride (C₅H₃FOS) is a thiophene-based acyl fluoride derivative. Acyl fluorides are highly reactive due to fluorine’s electronegativity and act as potent acylating agents in organic synthesis. This article compares 2-thiophenecarbonyl fluoride with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Properties

CAS No.

32178-51-1

Molecular Formula

C5H3FOS

Molecular Weight

130.14 g/mol

IUPAC Name

thiophene-2-carbonyl fluoride

InChI

InChI=1S/C5H3FOS/c6-5(7)4-2-1-3-8-4/h1-3H

InChI Key

BUURGRNLCLOJBW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The most robust method for synthesizing 2-thiophenecarbonyl fluoride involves the direct fluorination of 2-thiophenecarboxylic acid using thionyl fluoride (SOF₂). This approach, adapted from recent advancements in acyl fluoride synthesis, leverages the high reactivity of SOF₂ toward carboxylic acids. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a fluoride ion. Pyridine is typically employed as a base to neutralize hydrogen chloride byproducts, ensuring reaction efficiency.

The generalized mechanism involves:

  • Activation : SOF₂ reacts with the carboxylic acid to form a mixed anhydride intermediate.
  • Fluoride Substitution : Nucleophilic attack by a fluoride ion displaces the sulfuroxy group, yielding the acyl fluoride.

This method is highly selective for aromatic carboxylic acids, including thiophene derivatives, due to the electron-withdrawing effects of the aromatic ring, which stabilize the intermediate.

Optimization and Reaction Conditions

Key parameters for maximizing yield include solvent choice, stoichiometry, and reaction time. Dichloromethane (DCM) is the preferred solvent due to its low boiling point (40°C), which facilitates easy removal of volatile byproducts. A typical procedure involves:

  • Dissolving 2-thiophenecarboxylic acid in DCM.
  • Adding SOF₂ (1.0–1.2 equivalents) and pyridine (1.0 equivalent) at room temperature.
  • Stirring for 30–60 minutes under anhydrous conditions.

Under these conditions, isolated yields exceed 90% for analogous aromatic acyl fluorides. Table 1 summarizes optimized conditions for this method.

Table 1: Reaction Conditions for SOF₂-Mediated Fluorination

Parameter Value/Detail Source
Solvent Dichloromethane (DCM)
Temperature Room temperature (25°C)
Reaction Time 30–60 minutes
Yield 90–98% (analogous substrates)

Advantages and Limitations

This method offers rapid reaction times, mild conditions, and compatibility with acid-sensitive functional groups. However, SOF₂ requires careful handling due to its toxicity and moisture sensitivity. In situ generation of SOF₂, as demonstrated in recent protocols, mitigates safety concerns.

Halogen Exchange from 2-Thiophenecarbonyl Chloride

Synthesis of 2-Thiophenecarbonyl Chloride

A patent by CN102363615A describes the synthesis of 2-thiophenecarbonyl chloride, a potential precursor to the fluoride. The process involves:

  • Oxidizing 2-acetylthiophene with sodium hypochlorite (NaClO) at 75–80°C.
  • Isolating the chloride via distillation or crystallization.

While this method efficiently produces the chloride, subsequent fluorination steps are required to obtain the target compound.

Difluorocarbene-Mediated Approaches

Thiocarbonyl Fluoride as an Intermediate

Recent work by Yu et al. demonstrates the generation of thiocarbonyl fluoride (CF₂=S) from difluorocarbene precursors. While this method targets thiocarbamoyl fluorides, adapting it for 2-thiophenecarbonyl fluoride would require:

  • Generating CF₂=S in situ from reagents like PDFA (potassium difluorophosphate) and sulfur.
  • Reacting CF₂=S with 2-thiophenecarboxylic acid or its derivatives.

Preliminary studies show that CF₂=S reacts with carboxylic acids to form acyl fluorides, but yields for thiophene substrates remain unreported.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl fluoride group undergoes substitution with diverse nucleophiles, forming esters, amides, and thioesters.

Esterification

Reaction with alcohols in the presence of acid catalysts yields thiophene-2-carboxylate esters. For example:

2 Thiophenecarbonyl fluoride+ROHH+Thiophene 2 carboxylate ester+HF\text{2 Thiophenecarbonyl fluoride}+\text{ROH}\xrightarrow{\text{H}^+}\text{Thiophene 2 carboxylate ester}+\text{HF}

Table 2: Representative Esters

EntryR GroupProduct NamePhysical Data (mp)Source
1CH₂CH₂C≡CH2-Thiophenecarboxylate propargyl esterOil
3CH₂CH₂C≡CH (Br)Dibromo-substituted ester50–53°C

Amidation

Primary and secondary amines react to form thiophene-2-carboxamides. For instance:

2 Thiophenecarbonyl fluoride+RNH2Thiophene 2 carboxamide+HF\text{2 Thiophenecarbonyl fluoride}+\text{RNH}_2\rightarrow \text{Thiophene 2 carboxamide}+\text{HF}

Table 3: Selected Amides

EntryAmineProduct NameYield (%)Source
25C₂H₅NH₂N-Ethyl-2-thiophenecarboxamide85
27C₃H₇NH₂N-Propyl-2-thiophenecarboxamide78

Thioester Formation

Thiols react to generate thioesters, useful in peptide coupling and materials science :

2 Thiophenecarbonyl fluoride+RSHThiophene 2 thioester+HF\text{2 Thiophenecarbonyl fluoride}+\text{RSH}\rightarrow \text{Thiophene 2 thioester}+\text{HF}

Stability and Reaction Optimization

  • Hydrolysis Sensitivity: The acyl fluoride group is moisture-sensitive, requiring anhydrous conditions.

  • Flow Chemistry Advantages: Microreactors minimize side reactions (e.g., hydrolysis) and improve yields (>90%) compared to batch methods .

Scientific Research Applications

2-Thienoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thienoyl fluoride involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets include functional groups such as hydroxyl, amino, and carboxyl groups, which can undergo substitution reactions with the fluorine atom .

Comparison with Similar Compounds

Structural and Electronic Properties

Conformational Analysis
  • 2-Thiophenecarbonyl chloride : Exists as two conformers (syn and gauche) due to rotation of the –C(O)Cl group. The syn conformer has a HOMO-LUMO gap of 4.936 eV , while the gauche conformer has 4.934 eV , indicating similar stability and low reactivity .
  • Benzoyl fluoride (C₇H₅FO₂) : Lacks conformational flexibility due to its planar aromatic ring. The HOMO-LUMO gap is expected to be smaller than chlorinated analogs due to fluorine’s electron-withdrawing effect, increasing electrophilicity .
Key Physical Properties
Compound Molecular Formula Boiling Point (°C) Density (g/mL) HOMO-LUMO Gap (eV)
2-Thiophenecarbonyl chloride C₅H₃ClOS 205–208 1.372 4.93
Benzoyl fluoride C₇H₅FO₂ 170–172 1.211 ~4.5 (estimated)
5-Methylthiophene-2-carbonyl chloride C₆H₅ClOS Not reported 1.314 Not reported

Notes:

  • Fluorinated compounds (e.g., benzoyl fluoride) generally exhibit lower boiling points and higher reactivity compared to chlorinated analogs due to weaker intermolecular forces and stronger electrophilicity .

Reactivity and Solvolysis

Solvolysis Rates
  • 2-Thiophenecarbonyl chloride : Undergoes solvolysis via a dual mechanism (associative and dissociative pathways). Its reactivity is modulated by the thiophene ring’s electron-withdrawing nature .
  • Benzoyl fluoride: Reacts faster than chlorinated analogs in solvolysis due to fluorine’s superior leaving-group ability. Kevill and D’Souza (2004) reported that benzoyl fluoride’s solvolysis rate is 2–3× higher than benzoyl chloride in aqueous ethanol .
Electrophilic Reactivity
  • Thiophene vs. Benzene Derivatives : Thiophene-based acyl halides (e.g., 2-thiophenecarbonyl chloride) are less reactive than benzene analogs (e.g., benzoyl chloride) in Friedel-Crafts acylations due to the sulfur atom’s electron-donating resonance effects .
  • Fluorine vs. Chlorine : Acyl fluorides exhibit higher electrophilicity than chlorides, making them more effective in reactions requiring rapid acylation, such as peptide coupling .

Biological Activity

2-Thiophenecarbonyl fluoride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their metabolic stability and biological efficacy, making them valuable in drug development. This article explores the biological activity of 2-thiophenecarbonyl fluoride, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2-Thiophenecarbonyl fluoride (C6H4FOS) features a thiophene ring with a carbonyl group and a fluorine atom. The presence of the fluorine atom contributes to the compound's unique reactivity and stability.

Mechanisms of Biological Activity

The biological activity of 2-thiophenecarbonyl fluoride can be attributed to several mechanisms:

  • Metabolic Stability : The C-F bond in fluorinated compounds is more resistant to metabolic degradation compared to C-H bonds, enhancing the compound's bioavailability and half-life in biological systems .
  • Electrophilic Properties : The carbonyl group in 2-thiophenecarbonyl fluoride can act as an electrophile, allowing it to participate in nucleophilic reactions, which may influence various biological pathways .

Effects on Lipid Metabolism

Fluorinated compounds like sodium fluoride have been shown to affect lipid profiles by altering cholesterol and triglyceride levels. While direct studies on 2-thiophenecarbonyl fluoride's effects on lipid metabolism are scarce, the implications of fluorine substitution suggest potential impacts on metabolic pathways .

Study 1: Antitumor Efficacy

A study explored the effects of various fluorinated compounds on breast cancer cell lines. While 2-thiophenecarbonyl fluoride was not directly tested, related compounds exhibited biphasic dose-response relationships, indicating that structural modifications could lead to enhanced therapeutic profiles. The findings suggest that similar strategies could be employed with 2-thiophenecarbonyl fluoride to optimize its antitumor activity .

Study 2: Metabolic Stability Analysis

In another investigation focusing on metabolic stability, researchers synthesized several fluorinated analogs and evaluated their pharmacokinetic properties. The results indicated that fluorination significantly improved the stability and bioavailability of these compounds. This outcome supports the hypothesis that 2-thiophenecarbonyl fluoride may also possess favorable pharmacokinetic characteristics due to its fluorine content .

Data Table: Comparison of Biological Activities

CompoundActivity TypeMechanismReference
2-Thiophenecarbonyl FluorideAntitumorElectrophilic reactivity
Sodium FluorideLipid MetabolismInhibition of glycolysis
Fluorinated BenzothiazolesAntitumorMetabolic stability enhancement

Q & A

Basic: What are the optimal synthetic routes for 2-thiophenecarbonyl fluoride, and how can purity be validated?

Answer:

  • Synthesis : Common methods involve fluorination of 2-thiophenecarbonyl chloride using fluorinating agents like KF or HF under controlled conditions. Reaction parameters (temperature, solvent polarity) must be optimized to avoid side products (e.g., hydrolysis to thiophene-2-carboxylic acid) .
  • Purity Validation :
    • GC-MS : Quantify residual solvents and byproducts.
    • NMR Spectroscopy : Confirm structural integrity (e.g., absence of chloride impurities via 19F^{19}\text{F} NMR).
    • Elemental Analysis : Verify stoichiometric fluorine content.

Basic: How should researchers handle 2-thiophenecarbonyl fluoride to ensure safety and prevent decomposition?

Answer:

  • Containment : Use inert atmosphere (argon/nitrogen) gloveboxes to minimize moisture exposure, as hydrolysis generates toxic gases (HF, sulfur oxides) .

  • Storage : Store at 0–6°C in sealed, corrosion-resistant containers (e.g., PTFE-lined) .

  • Decomposition Mitigation :

    Hazard Preventive Measure
    HF releaseNeutralize spills with calcium carbonate slurry
    Thermal degradationAvoid temperatures >100°C

Advanced: How can vibrational spectroscopy resolve conformational ambiguities in 2-thiophenecarbonyl fluoride?

Answer:

  • Experimental Design :
    • Record IR and Raman spectra in gas phase (to minimize solvent interference) and compare with DFT-calculated vibrational modes (e.g., B3LYP/6-311++G(d,p) basis set) .
    • Analyze carbonyl (C=O) and C-F stretching regions (1,800–1,600 cm1^{-1} and 1,100–1,000 cm1^{-1}) to identify dominant conformers.
  • Data Interpretation :
    • Discrepancies between experimental and theoretical peaks may indicate anharmonicity or solvent effects. Use scaling factors (0.96–0.98) for DFT corrections .

Advanced: What computational methods are suitable for studying the electronic properties of 2-thiophenecarbonyl fluoride?

Answer:

  • HOMO-LUMO Analysis :
    • Perform DFT calculations (e.g., Gaussian 16) to determine frontier molecular orbitals. Compare with UV-Vis spectra to validate energy gaps .
    • Correlate LUMO localization with reactivity (e.g., electrophilic substitution at thiophene’s α-position).
  • Solvent Effects :
    Use polarizable continuum models (PCM) to simulate solvent interactions and predict solubility trends.

Basic: How can researchers validate the stability of 2-thiophenecarbonyl fluoride under varying experimental conditions?

Answer:

  • Stability Tests :
    • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds.
    • Chemical Stability : React with common bases/acids (e.g., NaOH, HCl) and monitor by 19F^{19}\text{F} NMR for fluoride displacement .
  • Environmental Precautions :
    Avoid release into waterways; use closed-loop systems for waste containment due to aquatic toxicity (LC50_{50} data pending) .

Advanced: How to address contradictions in reported decomposition products of 2-thiophenecarbonyl fluoride?

Answer:

  • Methodological Rigor :
    • Replicate conflicting studies under standardized conditions (temperature, humidity, instrumentation).
    • Use high-resolution mass spectrometry (HRMS) to identify trace decomposition species (e.g., SOx_x adducts) .
  • Collaborative Validation :
    Cross-reference findings with independent labs and computational models (e.g., transition-state theory for degradation pathways).

Basic: What spectroscopic techniques are essential for characterizing 2-thiophenecarbonyl fluoride?

Answer:

Technique Application Key Peaks/Data
1H^{1}\text{H} NMR Thiophene ring protonsδ 7.5–8.0 ppm (α-H)
19F^{19}\text{F} NMR Fluoride moietyδ -150 to -160 ppm
IR Spectroscopy C=O and C-F bonds1,750 cm1^{-1} (C=O), 1,050 cm1^{-1} (C-F)

Advanced: How to design experiments to study the nucleophilic reactivity of 2-thiophenecarbonyl fluoride?

Answer:

  • Kinetic Studies :
    • Monitor fluoride displacement reactions (e.g., with Grignard reagents) using stopped-flow spectroscopy.
    • Compare activation energies (ΔG^\ddagger) via Eyring plots.
  • Theoretical Support :
    Use molecular dynamics simulations to predict reaction trajectories and transition states .

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